p-Cymene

概述

描述

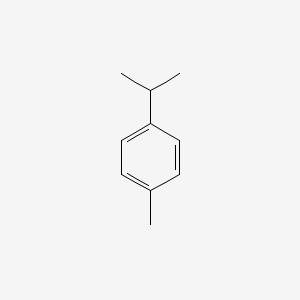

p-Cymene (1-methyl-4-(1-methylethyl)-benzene) is a monoterpene alkyl-aromatic compound naturally occurring in over 200 plant species, including cinnamon, citrus fruits, and spices . It is a precursor to carvacrol and thymol, bioactive phenolic compounds, and exists in three isomeric forms: para- (this compound), ortho- (o-cymene), and meta-cymene (m-cymene), differing in the substitution pattern of the isopropyl and methyl groups on the benzene ring . Industrially, this compound is valued as a solvent in sustainable chemistry applications, such as polymer synthesis and catalysis , and serves as a ligand in ruthenium-based anticancer complexes .

准备方法

Synthetic Routes and Reaction Conditions: p-Cymene can be synthesized through the alkylation of toluene with propylene. This reaction is typically catalyzed by Lewis acids such as aluminum trichloride . Another method involves the hydrogenation of limonene or 1,8-cineole, which are derived from renewable biomass, using hydrogenation/dehydrogenation metals on supports with acid sites .

Industrial Production Methods: Industrial production of this compound often involves the use of dipentene (a byproduct of natural products like turpentine) and cyclohexane as solvents. The reaction is catalyzed by platinum/carbon and sulfuric acid, followed by distillation to obtain the final product . This method is cost-effective and yields a high percentage of this compound.

化学反应分析

Types of Reactions: p-Cymene undergoes various chemical reactions, including:

Reduction: Hydrogenation of this compound yields p-menthane.

Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.

Substitution: Nitration typically uses a mixture of concentrated nitric acid and sulfuric acid, while sulfonation uses concentrated sulfuric acid.

Major Products:

Oxidation: p-Cresol and acetone.

Reduction: p-Menthane.

Substitution: Nitro-p-Cymene and sulfonated this compound derivatives.

科学研究应用

Pharmaceutical Applications

Antioxidant and Anti-inflammatory Properties

p-Cymene exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Studies have shown that it can increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in vivo, leading to reduced lipid peroxidation and inflammation markers .

Neuroprotective Effects

Research indicates that this compound may act as a neuroprotective agent. In animal models, it has been shown to decrease inflammatory cytokines and oxidative stress markers in the brain, suggesting potential therapeutic applications in neurodegenerative diseases .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. It is particularly noted for its effectiveness as the main antimicrobial compound in thyme, with applications in treating infections and as a preservative in food products .

Food Industry Applications

Flavoring Agent

In the food industry, this compound is used as a flavoring agent due to its aromatic properties. It enhances the sensory qualities of various food products, including spices and cooking oils . Its presence in essential oils from plants like thyme and oregano contributes to the flavor profiles of culinary dishes.

Preservative Properties

The compound's antimicrobial characteristics also make it suitable for use as a natural preservative in food products, helping to extend shelf life while maintaining safety standards .

Chemical Industry Applications

Solvent in Organic Reactions

This compound is recognized as a sustainable solvent for various organic transformations, including esterification and polymer synthesis. It has been shown to outperform traditional solvents like toluene in terms of efficiency and environmental impact .

| Property | This compound | Toluene |

|---|---|---|

| Boiling Point | 177.1 °C | 110.6 °C |

| Toxicity | Low | High |

| Polymer Yield | Higher | Lower |

Cosmetic Applications

Fragrance Component

In cosmetics and personal care products, this compound is utilized for its pleasant aroma and stability. It enhances the fragrance of perfumes, shampoos, and moisturizers, contributing to the overall sensory experience of these products .

Agricultural Applications

Natural Insecticide and Fungicide

This compound is employed as a natural insecticide and fungicide in agricultural practices. Its eco-friendly nature aligns with sustainable farming trends aimed at reducing chemical pesticide usage .

Case Study 1: Neuroprotective Effects

A study conducted on male Swiss mice demonstrated that treatment with this compound significantly reduced oxidative stress markers and inflammatory cytokines in the brain. The results indicated that this compound could potentially be developed into a therapeutic agent for neurodegenerative conditions .

Case Study 2: Antimicrobial Efficacy

Research exploring the antimicrobial properties of this compound found it effective against several bacterial strains commonly associated with foodborne illnesses. This positions this compound as a candidate for natural preservatives in food products .

作用机制

p-Cymene is often compared with other monoterpenes such as limonene and 1,8-cineole:

Limonene: Both this compound and limonene are derived from renewable biomass and can be converted into each other through hydrogenation and dehydrogenation reactions. this compound has a higher titer and lower toxicity in microbial production.

1,8-Cineole: Similar to limonene, 1,8-cineole can be converted to this compound.

Uniqueness: this compound’s unique combination of a benzene ring with a methyl and isopropyl group gives it distinct chemical properties and reactivity compared to other monoterpenes. Its wide range of biological activities and industrial applications further highlight its versatility.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues: Cumene, Thymol, Carvacrol, and γ-Terpinene

p-Cymene shares structural similarities with several aromatic and terpene derivatives. Key comparisons include:

Table 1: Physicochemical Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Vapor Pressure (kPa) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₄ | 134.22 | 177 | 0.3 (25°C) | Benzene + para-methyl/isopropyl |

| Cumene | C₉H₁₂ | 120.19 | 152 | 0.35 (25°C) | Benzene + isopropyl (no methyl) |

| Thymol | C₁₀H₁₄O | 150.22 | 233 | 0.02 (25°C) | Phenolic -OH + methyl/isopropyl |

| Carvacrol | C₁₀H₁₄O | 150.22 | 237 | 0.01 (25°C) | Phenolic -OH + meta-methyl/isopropyl |

| γ-Terpinene | C₁₀H₁₆ | 136.23 | 173 | 0.25 (25°C) | Cyclic monoterpene with conjugated dienes |

Sources :

- Cumene : The closest structural analogue, differing by the absence of a para-methyl group. Both exhibit similar boiling points and vapor pressures, making them interchangeable in some industrial solvent applications .

- Thymol/Carvacrol: Phenolic derivatives of this compound. The addition of a hydroxyl group significantly enhances antimicrobial activity but reduces volatility .

- γ-Terpinene: A cyclic monoterpene with similar boiling points but distinct reactivity due to conjugated double bonds .

Sources :

- Antimicrobial Activity: Carvacrol and thymol exhibit superior antibacterial and antifungal effects compared to this compound due to their phenolic -OH groups, which disrupt microbial membranes . This compound shows moderate activity but requires higher concentrations .

- Antinociceptive Effects: this compound reduces neurogenic and inflammatory pain in mice models at 50–100 mg/kg, comparable to menthol but without menthol’s cooling sensory effects .

- Cytotoxicity : Ruthenium-p-cymene complexes display lower anticancer activity (IC₅₀ >100 µM) compared to platinum-based drugs, likely due to differences in cellular uptake and DNA binding .

Key Research Findings and Contradictions

- Antimicrobial Efficacy : While this compound is less potent than carvacrol against yeast , complexation with β-cyclodextrin enhances its bioavailability and anti-inflammatory effects .

- Seasonal Variability : In Psidium salutare essential oil, this compound production increases in warmer months, whereas γ-terpinene peaks in milder conditions, highlighting environmental influences on terpene synthesis .

生物活性

p-Cymene, a monoterpene hydrocarbon found in various essential oils, has garnered attention due to its diverse biological activities. This article explores the compound's antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

This compound (4-isopropyltoluene) is a colorless liquid with a pleasant odor, commonly found in thyme oil and other plant extracts. Its chemical structure allows it to interact with various biological systems, leading to multiple health benefits.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. In an in vivo study involving mice, treatment with this compound resulted in:

- Reduction of Lipid Peroxidation : Significant decreases in lipid peroxidation levels were observed at various doses (50 mg/kg: 71.21%, 100 mg/kg: 68.61%, 150 mg/kg: 67%) compared to the control group .

- Increased Antioxidant Enzyme Activity : The compound significantly enhanced the activity of superoxide dismutase (SOD) and catalase (CAT). For instance, at a dose of 150 mg/kg, SOD activity increased by 63.1% and CAT activity by 182.7% compared to the vehicle-treated group .

These findings suggest that this compound's antioxidant effects may play a crucial role in reducing oxidative stress and could be beneficial for diseases associated with oxidative damage.

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects in various models. In a study on Alzheimer’s disease (AD) rats, this compound treatment led to:

- Improved Learning and Memory : Rats treated with this compound exhibited significant improvements in learning and memory indices compared to untreated AD models .

- Reduction of Amyloid Plaques : The compound was effective in reducing amyloid plaque counts and promoting neurogenesis, indicating potential therapeutic benefits for neurodegenerative conditions .

Additionally, this compound modulates cytokine production by inhibiting pathways involved in inflammation, such as NF-κB and MAPK signaling pathways . This modulation can help alleviate chronic inflammatory conditions.

Antimicrobial Properties

The antimicrobial activity of this compound has been extensively studied. It has been identified as a key component in the essential oils of several plants, exhibiting:

- Broad-spectrum Antibacterial Activity : this compound demonstrates effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values indicate potent antibacterial properties .

- Potential Use in Food Preservation : Due to its antimicrobial properties, this compound is being explored as a natural preservative in food products.

Anticancer Potential

Research into the anticancer properties of this compound is emerging. In vitro studies have shown that:

- Inhibition of Tumor Cell Invasiveness : this compound reduced the expression of matrix metalloproteinase-9 (MMP-9), which is associated with tumor invasiveness. This effect was linked to the inhibition of ERK1/2 and p38 MAPK signaling pathways .

- Cytotoxic Effects on Cancer Cells : Studies indicate that this compound may induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing p-cymene, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is synthesized via acid-catalyzed isomerization of monoterpenes (e.g., α-pinene or limonene) or through Pd-catalyzed C–H functionalization of cymene derivatives. For isomerization, sulfuric acid or zeolites are common catalysts, with temperature (80–120°C) and solvent polarity critical for optimizing yield (≥85%) and minimizing byproducts like camphene . For catalytic methods, Pd/ligand systems enable regioselective functionalization but require inert atmospheres and precise stoichiometric ratios to avoid over-oxidation . Table 1: Synthesis Routes and Efficiency

| Method | Catalyst | Yield (%) | Purity (%) | Key Variables |

|---|---|---|---|---|

| Isomerization | H₂SO₄ | 78–92 | 90–95 | Temperature, solvent |

| Pd-Catalyzed C–H Act. | Pd(OAc)₂/Ligand | 65–80 | 85–98 | Ligand type, O₂ exclusion |

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., plant extracts or pharmaceutical formulations)?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard due to this compound’s volatility. For non-volatile matrices, HPLC with UV detection (λ = 260 nm) or NMR (δ 1.2–1.3 ppm for methyl groups) is recommended. Method validation should include spike-recovery tests (target: 90–110%) and calibration curves (R² > 0.99) to address matrix interference .

Q. What are the primary biological activities of this compound, and how are these tested in vitro?

Methodological Answer: Key activities include antimicrobial (tested via broth microdilution assays), antioxidant (DPPH/ABTS radical scavenging), and anti-inflammatory (COX-2 inhibition) effects. Standard protocols:

- Antimicrobial : MIC/MBC values determined using 96-well plates with bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Antioxidant : IC₅₀ calculated from dose-response curves in DPPH assays .

- Anti-inflammatory : ELISA-based quantification of TNF-α/IL-6 in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies (e.g., varying IC₅₀ values)?

Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., solvent polarity affecting compound solubility) or cell line variability. To address this:

- Conduct meta-analyses using PRISMA guidelines, stratifying data by experimental parameters (e.g., solvent type, cell model) .

- Perform sensitivity analyses to identify confounding variables (e.g., purity of this compound, exposure time) .

Example: A 2021 review found that IC₅₀ for DPPH scavenging ranged from 0.8–3.2 mg/mL; stratification by solvent (ethanol vs. DMSO) reduced variability by 40% .

Q. What strategies optimize this compound’s bioavailability in pharmacological studies, given its hydrophobicity?

Methodological Answer:

- Nanoencapsulation : Use liposomes or cyclodextrins to enhance aqueous solubility. For example, β-cyclodextrin complexes increase bioavailability by 2.5-fold in murine models .

- Prodrug Design : Synthesize water-soluble derivatives (e.g., glycosides) while retaining activity. Validate via in vitro hydrolysis assays and pharmacokinetic profiling (Cₘₐₓ, t₁/₂) .

Q. How can mechanistic studies elucidate this compound’s role in synergistic interactions with other phytochemicals (e.g., in essential oils)?

Methodological Answer:

- Isobolographic Analysis : Quantify synergy via combination indices (CI < 1 indicates synergy). For example, this compound + carvacrol show CI = 0.3 against E. coli due to membrane disruption synergy .

- Omics Approaches : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) identify pathways modulated by combinations (e.g., downregulation of bacterial efflux pumps) .

Q. What computational tools predict this compound’s metabolic pathways and potential toxicity?

Methodological Answer:

- In Silico Metabolism : Use software like SwissADME or ADMETlab to predict phase I/II metabolism (e.g., CYP450-mediated oxidation) .

- Toxicity Prediction : QSAR models in tools like ProTox-II estimate hepatotoxicity (e.g., this compound’s LD₅₀ = 4,050 mg/kg in rats) .

Q. Methodological Frameworks for Designing this compound Studies

Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question on this compound?

Example Framework:

- Feasible : Access to GC-MS and bacterial strains.

- Novel : Investigate this compound’s antiviral mechanism against enveloped viruses.

- Ethical : Use in vitro models (e.g., Vero cells) before animal trials.

- Relevant : Address gaps in antiviral phytochemical research .

Q. What statistical approaches are robust for analyzing dose-response data in this compound bioactivity studies?

Methodological Answer:

- Nonlinear Regression : Fit data to Hill or Log-logistic models (IC₅₀ ± 95% CI).

- ANOVA with Post Hoc Tests : Compare treatments across multiple doses (e.g., Tukey’s HSD for p < 0.05) .

Table 2: Common Pitfalls in this compound Research and Mitigation Strategies

属性

IUPAC Name |

1-methyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPZCAJZSCWRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14, Array | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026645 | |

| Record name | p-Cymene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-cymene is a colorless liquid with a mild pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a mild pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow mobile liquid; citrusy aroma reminiscent of lemon | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cymene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cymene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

351 °F at 760 mmHg (USCG, 1999), 177.10 °C, 176.00 to 178.00 °C. @ 760.00 mm Hg, 177 °C | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

117 °F (USCG, 1999), 117 °F (closed cup), 117 °F (open cup), 47 °C c.c. | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 23.4 mg/L at 25 °C, Miscible with ethanol, acetone, benzene, carbon tetrachloride and petroleum ether, 0.0234 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.002, Insoluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cymene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.857 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8573 g/cu cm at 20 °C, Relative density (water = 1): 0.85, 0.853-0.855 | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Cymene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.62 (Air = 1), Relative vapor density (air = 1): 4.62 | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.46 [mmHg], 1.50 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 200 | |

| Record name | p-Cymene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless transparent liquid | |

CAS No. |

99-87-6, 4939-75-7 | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Cymene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cymene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylbenzyl radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004939757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-CYMENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cymene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cymene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CYMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G1C8T1N7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-90.2 °F (USCG, 1999), -68.9 °C, -68 °C | |

| Record name | P-CYMENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CYMENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Cymene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-CYMENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。